molecular formula C6H10N2 B1601838 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole CAS No. 135325-06-3

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1601838
CAS No.: 135325-06-3
M. Wt: 110.16 g/mol
InChI Key: KGLCNBOXQUHILF-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound with a unique structure that consists of a fused bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole can be synthesized through several methods. One common approach involves the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde, leading to an ester-stabilized azomethine ylide. This intermediate then reacts with maleimide to form the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including cycloaddition reactions and intramolecular cyclization.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Some derivatives of this compound exhibit pharmacological activities, making them candidates for drug development.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins.

Comparison with Similar Compounds

  • Pyrrolo[1,2-a]pyrazine-1,4-dione
  • Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
  • 7-Benzyl-3-oxo-7H,1,2,3,4,5,6-hexahydropyrrolo[2,3-c]pyridazine

Uniqueness: 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole is unique due to its specific fused bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.

Properties

IUPAC Name

1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-5-2-8-4-6(5)3-7-1/h7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLCNBOXQUHILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569879
Record name 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135325-06-3
Record name 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Reactant of Route 3
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Reactant of Route 4
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Reactant of Route 5
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Reactant of Route 6
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole

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